molecular formula C15H19FN2 B1609666 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole CAS No. 224048-17-3

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

Cat. No. B1609666
M. Wt: 246.32 g/mol
InChI Key: AFCMOJDLYLBPOS-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is a chemical compound with the molecular formula C15H19FN2 . It is a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole involves several steps. The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole . The yield is approximately 98% .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole are not fully detailed in the sources. It is known that the compound has a molecular weight of 246.32 and a molecular formula of C15H19FN2 .

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been used as a lead compound for synthesizing derivatives with potential biological activities. For instance, derivatives of 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole were synthesized and screened for their ability to differentiate and proliferate HL-60 cells with or without all-trans retinoic acid (ATRA) and examined for antiproliferatory activities against various cancer cells, including lung, breast, ovarian, liver, and colon cancer cells (郭瓊文, 2006).

Methodological Developments

  • Methods for N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate have been developed, providing a safe and convenient alternative to existing approaches for functionalizing indazole derivatives, potentially including 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole (Hong et al., 2020).

Anticancer Potential

  • Research on the synthesis of selective PDE4/TNFα inhibitors included the synthesis of cis-4-cyano-4-(1-cyclohexyl-3-ethyl-1H-indazol-6-yl)cyclohexanecarboxylic acid, a derivative of 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole, highlighting its potential in cancer therapy (Caron & Vazquez, 2001).

Antimicrobial Activity

  • The compound's derivatives have been explored for antimicrobial activity. For example, novel indazole bearing oxadiazole derivatives were synthesized and their antimicrobial activity was studied, indicating potential applications in developing new antimicrobial agents (Ghelani, Khunt, & Naliapara, 2017).

Antitumor Activity

  • Some derivatives of 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole have been found to exhibit notable antitumor activities. The compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a derivative, showed inhibition of proliferation in various cancer cell lines, suggesting its potential as an antitumor agent (Hao et al., 2017).

properties

IUPAC Name

1-cyclohexyl-3-ethyl-6-fluoroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2/c1-2-14-13-9-8-11(16)10-15(13)18(17-14)12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCMOJDLYLBPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C2=C1C=CC(=C2)F)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431973
Record name 1-CYCLOHEXYL-3-ETHYL-6-FLUORO-1H-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

CAS RN

224048-17-3
Record name 1-CYCLOHEXYL-3-ETHYL-6-FLUORO-1H-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-(2,4-difluoro-phenyl)-propan-1-one (21.29 g, 125.1 mmol) in toluene (120 mL) was added sodium acetate (26.75 g, 326.1 mmol) and cyclohexylhydrazine mesylate (34.0 g, 163 mmol). The reaction mixture was heated to reflux in a Dean-Stark apparatus for 12 hours. The reaction was cooled to room temperature and poured into 1N hydrochloric acid (100 mL). The toluene layer was separated and washed with water (75 mL) and brine (75 mL). The organic layer was dried over magnesium sulfate, filtered, and concentrated to yield 30.07 g of 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole (98% yield). 1H NMR (400 MHz, CDCl3) d 1.33 (t, 3, J=7.7), 1.35-1.44 (m, 2), 1.47-1.96 (m, 8), 2.93 (q, 2, J=7.7), 4.14-4.22 (m, 1), 6.81 (dt, 1, J=8.9, 2.1), 6.99 (dd, 1, J=9.8, 2.1), 7.40 (ddd, 1, J=8.7, 5.2, 0.4). 13C NMR (100 MHz, CDCl3) d 13.97, 20.53, 25.37, 25.84, 32.32, 58.18, 94.77 (d, J=27.4), 109.11 (d, J=26.0), 119.38, 121.75 (d, J=11.5), 139.89 (d, J=13.0), 146.61, 161.95 (d, J=242). IR 2968, 2934, 2856, 1624, 1507, 1174, 1125, 825 cm-1. Analysis calculated for C15H19FN2 : C, 73.14; H, 7.77; N, 11.37. Found: C, 73.33; H, 7.90; N, 11.46.
Quantity
21.29 g
Type
reactant
Reaction Step One
Quantity
26.75 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole hydrobromide (0.440 g, 1.34 mmol) was added 1N aqueous sodium hydroxide (10 mL) and toluene (10 mL). The biphasic mixture was stirred for one hour and the layers were separated. The aqueous layer was reextracted with toluene (10 mL), and the organic extracts were combined, dried over magnesium sulfate, and concentrated to 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole (0.310 g, 94% yield). 1H NMR (400 MHz, CDCl3) δ 1.33 (t, 3, J=7.7), 1.35-1.44 (m, 2), 1.47-1.96 (m, 8), 2.93 (q, 2, J=7.7), 4.14-4.22 (m, 1), 6.81 (dt, 1, J=8.9, 2.1), 6.99 (dd, 1, J=9.8, 2.1), 7.40 (ddd, 1, J=8.7, 5.2, 0.4). 13C NMR (100 MHz, CDCl3) δ 13.97, 20.53, 25.37, 25.84, 32.32, 58.18, 94.77, (d, J=27.4), 109.11 (d, J=26.0), 119.38, 121.75 (d, J=11.5), 139.89 (d, J=13.0), 146.61, 161.95 (d, J=242).
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Caron, E Vazquez - Organic process research & development, 2001 - ACS Publications
… 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (11). To a solution … 30.07 g of 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole (11) (98… To a solution of 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole (11…
Number of citations: 60 pubs.acs.org

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